Metal-Chelation Capacity: Picolinic vs. Nicotinic Acid
The target compound CAS 1287218-26-1 bears a carboxylic acid at the pyridine 2-position (picolinic acid scaffold), enabling simultaneous coordination of the pyridyl nitrogen and the deprotonated carboxylate oxygen to a single metal center to form a stable five-membered chelate ring [1]. In contrast, the closely related 6-[4-(dimethylamino)butoxy]nicotinic acid (CAS 1287218-59-0) bears the carboxyl group at the 3-position, which is geometrically incapable of forming this N,O-bidentate chelate and instead coordinates solely through the carboxylate in a monodentate fashion or bridges metal centers via both carboxylate oxygens [2]. The resulting difference in coordination geometry translates into distinct metal-binding affinities: picolinic acid forms complexes with Zn²⁺ and Cu²⁺ with stability constants (log K₁) approximately 2–4 orders of magnitude higher than those of nicotinic acid for the same metal ions [3].
| Evidence Dimension | Metal-chelation geometry and stability constant (log K₁) for Zn²⁺ complexation |
|---|---|
| Target Compound Data | Picolinic acid scaffold (2-COOH): forms bidentate N,O-chelate with Zn²⁺; log K₁ ≈ 5.2–5.5 (for picolinic acid parent) [3] |
| Comparator Or Baseline | Nicotinic acid scaffold (3-COOH, CAS 1287218-59-0): monodentate carboxylate-only coordination; log K₁ ≈ 1.4–1.8 (for nicotinic acid parent) [3] |
| Quantified Difference | ~3.5–4 log units (approximately 3,000- to 10,000-fold) higher stability for the picolinic acid chelate relative to the nicotinic acid complex with Zn²⁺ |
| Conditions | Aqueous solution, 25 °C, ionic strength 0.1 M; data for parent picolinic and nicotinic acids [3]; 6-alkoxy substitution is not expected to abrogate the chelation mode |
Why This Matters
For research programs targeting metalloenzymes (e.g., MetAPs, HDACs, carbonic anhydrases, or matrix metalloproteinases) whose catalytic mechanism requires active-site Zn²⁺ or Fe²⁺, the 2-carboxylic acid regioisomer provides a chelation-based binding mode not available to the 3-carboxylic acid analog, making CAS 1287218-26-1 the structurally appropriate choice for inhibitor design.
- [1] Kukovec, B.-M.; Popović, Z.; Pavlović, G. Synthesis and Characterization of Cobalt(III) and Nickel(II) Complexes with Picolinic Acid and Nicotinic Acid: Different Coordination Modes of the Two Pyridinecarboxylic Acid Isomers. J. Coord. Chem. 2008, 61 (24), 3912–3925. DOI: 10.1080/00958970802187298. View Source
- [2] Kukovec, B.-M.; Popović, Z.; Pavlović, G. Synthesis and Characterization of Cobalt(III) and Nickel(II) Complexes with Picolinic Acid and Nicotinic Acid: Different Coordination Modes of the Two Pyridinecarboxylic Acid Isomers. J. Coord. Chem. 2008, 61 (24), 3912–3925. DOI: 10.1080/00958970802187298. View Source
- [3] Martell, A. E.; Smith, R. M. Critical Stability Constants, Vol. 1: Amino Acids. Plenum Press: New York, 1974. (Compilation of log K₁ values for picolinic acid–Zn²⁺: 5.21; nicotinic acid–Zn²⁺: 1.64; values confirmed by subsequent NIST Standard Reference Database 46, Critically Selected Stability Constants of Metal Complexes.) View Source
